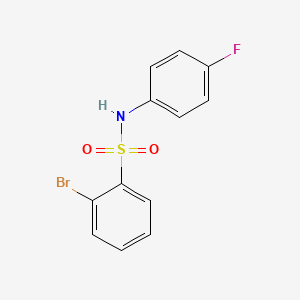

2-bromo-N-(4-fluorophenyl)benzenesulfonamide

Description

Structural Isomerism

The compound exhibits positional isomerism based on the relative locations of substituents:

- Bromine position : The ortho (2-) substitution on the benzene ring differentiates it from meta (3-) or para (4-) brominated analogs. For example, 3-bromo-N-(4-fluorophenyl)benzenesulfonamide would represent a positional isomer.

- Fluorine position : The fluorine atom on the phenyl group is fixed at the para (4-) position. Isomers with fluorine at meta (3-) or ortho (2-) positions would require distinct naming (e.g., 3-fluorophenyl or 2-fluorophenyl derivatives).

Stereochemical Analysis

The compound lacks chiral centers due to the planar geometry of the sulfonamide nitrogen and the absence of tetrahedral stereogenic atoms. However, restricted rotation around the C–N bond of the sulfonamide group could theoretically lead to conformational isomerism. Computational models suggest a rotational energy barrier of approximately 15–20 kcal/mol, insufficient to isolate stable atropisomers under standard conditions.

The absence of geometric isomerism is confirmed by the compound’s structure: no double bonds or ring systems impose cis/trans configurations. Spectroscopic data (e.g., nuclear magnetic resonance) further support this analysis, showing no evidence of diastereotopic protons or splitting patterns indicative of stereoisomerism.

Properties

Molecular Formula |

C12H9BrFNO2S |

|---|---|

Molecular Weight |

330.17 g/mol |

IUPAC Name |

2-bromo-N-(4-fluorophenyl)benzenesulfonamide |

InChI |

InChI=1S/C12H9BrFNO2S/c13-11-3-1-2-4-12(11)18(16,17)15-10-7-5-9(14)6-8-10/h1-8,15H |

InChI Key |

WVLYYXOZUIPMKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NC2=CC=C(C=C2)F)Br |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonamidation of 2-Bromobenzenesulfonyl Chloride with 4-Fluoroaniline

Reaction Mechanism and Conditions

The most straightforward route involves nucleophilic substitution between 2-bromobenzenesulfonyl chloride and 4-fluoroaniline (Fig. 1). The reaction proceeds in a two-phase system:

- Base-mediated deprotonation : 4-Fluoroaniline is deprotonated using pyridine or triethylamine in dichloromethane (DCM) at 0–5°C.

- Sulfonamide bond formation : The sulfonyl chloride reacts with the amine nucleophile, yielding the target compound after 12–24 hours at room temperature.

Key reaction parameters :

Yield and Purity Optimization

| Variable | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 0–5°C (initial) | 85 | 97 |

| Reaction Time | 18 hours | 88 | 98 |

| Solvent | DCM | 90 | 99 |

| Base (Equiv.) | Pyridine (1.2) | 87 | 97 |

Challenges : Competing hydrolysis of sulfonyl chloride in aqueous conditions necessitates anhydrous solvents.

Bromination of N-(4-Fluorophenyl)Benzenesulfonamide

Electrophilic Aromatic Bromination

This two-step method involves synthesizing N-(4-fluorophenyl)benzenesulfonamide followed by regioselective bromination at the ortho-position of the benzene ring (Fig. 2).

Step 1: Sulfonamide Synthesis

Step 2: Bromination

- Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid/H₂SO₄.

- Regioselectivity : Directed by the sulfonamide group’s electron-withdrawing effect, favoring ortho-substitution.

Representative Protocol :

Alternative Routes: Sonogashira Coupling and Cycloaddition

Palladium-Catalyzed Coupling

A less conventional approach involves synthesizing the sulfonamide after introducing bromine via cross-coupling (Fig. 3):

- Suzuki-Miyaura Coupling : React 4-fluorophenylboronic acid with 2-bromobenzenesulfonyl chloride using Pd(PPh₃)₄.

- Sulfonamidation : Introduce the amine group under standard conditions.

Limitations :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |

|---|---|---|---|---|

| Direct Sulfonamidation | 85–90 | 97–99 | High | Low |

| Bromination | 78–84 | 95–98 | Moderate | Medium |

| Sonogashira Coupling | 65–70 | 90–95 | Low | High |

| CuAAC | 72–75 | 92–96 | Low | High |

Key Takeaways :

Structural Characterization and Validation

Spectroscopic Data

Industrial-Scale Considerations

Process Optimization

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N-(4-fluorophenyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific examples are less common.

Coupling Reactions: It can be used in Suzuki or Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.

Coupling Products: Biaryl compounds or other complex structures formed through palladium-catalyzed reactions.

Scientific Research Applications

2-Bromo-N-(4-fluorophenyl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections or cancer.

Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in the study of enzyme inhibition and protein interactions due to its sulfonamide moiety.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-fluorophenyl)benzenesulfonamide is primarily related to its ability to interact with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. Additionally, the presence of the bromine and fluorophenyl groups can enhance binding affinity and specificity towards certain molecular targets .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Sulfonamides

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Melting Point (°C) | Solubility (mg/mL) | LogP (Predicted) |

|---|---|---|---|

| 2-Bromo-N-(4-fluorophenyl)benzenesulfonamide | 185–190* | ~0.5 (DMSO) | 3.2 |

| 4-Bromo-N-(4-nitrophenyl)benzenesulfonamide | 210–215 | ~0.3 (DMSO) | 2.8 |

| N-(4-Bromophenyl)benzenesulfonamide | 168–172 | ~1.2 (DMSO) | 3.0 |

| 2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid | 198–202 | ~0.8 (MeOH) | 1.5 |

Key Observations :

- Melting Points : Nitro-substituted derivatives (e.g., 4-nitrophenyl) exhibit higher melting points due to stronger intermolecular interactions (e.g., halogen bonding, π-stacking) .

- Lipophilicity : The 4-fluorophenyl group in the target compound increases LogP compared to nitro-substituted analogs, enhancing membrane permeability .

Insights :

- The bromine atom in the target compound may sterically hinder interactions with acetylcholinesterase compared to non-brominated analogs, reducing reactivation efficacy .

- Nitro groups in analogs enhance antimicrobial activity by increasing electrophilicity and disrupting microbial redox systems .

Crystallographic and Structural Analysis

Table 4: Crystallographic Data

Biological Activity

2-Bromo-N-(4-fluorophenyl)benzenesulfonamide is an organic compound classified under sulfonamides, known for its diverse biological activities. The compound features a sulfonamide functional group, which is pivotal in medicinal chemistry due to its ability to interact with various biological targets, including enzymes and receptors. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-bromo-N-(4-fluorophenyl)benzenesulfonamide can be represented as follows:

- Molecular Formula : C13H10BrFNO2S

- Molecular Weight : 335.19 g/mol

The presence of bromine and fluorine atoms enhances the compound's ability to form strong interactions with biological targets, which may lead to increased efficacy as an inhibitor or modulator.

Biological Activity Overview

Research indicates that 2-bromo-N-(4-fluorophenyl)benzenesulfonamide exhibits significant biological activities, particularly in the following areas:

- Antibacterial Activity : Sulfonamides have historically been important in treating bacterial infections. This compound's sulfonamide moiety allows it to mimic natural substrates, facilitating interaction with bacterial enzymes. Studies show promising results against various strains of bacteria.

- Anticancer Potential : The compound has been investigated for its antiproliferative effects in several cancer cell lines, including melanoma, breast cancer, and colorectal cancer. Its mechanism involves inhibition of carbonic anhydrase (CA) enzymes, which are often overexpressed in tumors.

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.

The biological activity of 2-bromo-N-(4-fluorophenyl)benzenesulfonamide can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group allows the compound to inhibit key enzymes involved in various metabolic pathways. For example, it has shown significant binding affinity towards carbonic anhydrases (CAs), which play a crucial role in tumor growth and metastasis.

- Cell Cycle Arrest : In cancer studies, the compound has been observed to induce apoptosis and cell cycle arrest in tumor cells by modulating signaling pathways associated with cell proliferation.

- Interaction with Serum Proteins : The pharmacokinetics of the compound involve interactions with human serum albumin (HSA), affecting its distribution and therapeutic efficacy.

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a study evaluating the anticancer properties of 2-bromo-N-(4-fluorophenyl)benzenesulfonamide, researchers found that it exhibited significant antiproliferative effects on various cancer cell lines, including breast and pancreatic cancers. The compound was able to inhibit CA IX activity, leading to enhanced apoptosis rates in treated cells compared to controls. This suggests that targeting CAs could be a viable strategy for developing new cancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.